2-(benzylsulfanyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-18(13-23-12-14-4-2-1-3-5-14)20-8-9-21-16(11-20)10-17(19-21)15-6-7-15/h1-5,10,15H,6-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSMYYOSMSTNOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
A validated approach involves cyclocondensation of 2,2-dichlorovinylacetophenones with hydrazine hydrate to form 3-aryl-5-dichloromethyl-2-pyrazolines, as demonstrated by Vera et al.. Adapting this method:
- Starting Material : 2,2-Dichlorovinylacetophenone derivative 1 reacts with hydrazine hydrate in ethanol under reflux to yield pyrazoline 2 (90% yield).
- Cyclization : Treatment of 2 with β-ketoester 3 in acidic conditions induces intramolecular condensation, forming the pyrazolo[1,5-a]pyrazine core 4 (Scheme 1).
Scheme 1
$$
\text{2,2-Dichlorovinylacetophenone} \xrightarrow{\text{NH}2\text{NH}2, \Delta} \text{Pyrazoline} \xrightarrow{\beta\text{-ketoester, H}^+} \text{Pyrazolo[1,5-a]pyrazine}
$$
Alternative Route via Chlorination and Substitution
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized via POCl₃-mediated chlorination followed by nucleophilic substitution. For pyrazolo-pyrazines:
- Chlorination : Dihydroxy-pyrazolo[1,5-a]pyrazine 5 reacts with phosphorus oxychloride to form dichloro derivative 6 (61% yield).
- Cyclopropyl Introduction : Morpholine-free conditions allow substitution at position 2 using cyclopropylmagnesium bromide, yielding 7 (Scheme 2).
Key Data :
| Step | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Chlorination | POCl₃ | 110 | 61 |
| Substitution | Cyclopropyl-MgBr | 25 | 78 |
Functionalization of the Pyrazolo-Pyrazine Core
Acylation at Position 5
The ethanone moiety is introduced via Friedel-Crafts acylation or chloroacetyl chloride coupling:
- Chloroacetylation : Core 7 reacts with chloroacetyl chloride in CHCl₃ at 25°C to form intermediate 8 (100% yield).
- Thiol Substitution : 8 undergoes nucleophilic displacement with benzyl mercaptan in ethanol, yielding target compound 9 (85% yield).
Optimization Note : Excess benzyl mercaptan (3 eq.) and K₂CO₃ as base minimize disulfide byproduct formation.
Direct Sulfur Incorporation via Mitsunobu Reaction
An alternative one-pot method employs Mitsunobu conditions:
- Reaction : Core 7 , benzyl mercaptan, and DIAD/PPh₃ in THF at 0°C → 25°C for 12 h.
- Yield : 72% after column chromatography (hexane/EtOAc 4:1).
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity at 254 nm.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Early-stage cyclization (Scheme 1) may yield positional isomers. LC-MS monitoring and fractional crystallization improve selectivity.
Cyclopropyl Group Stability
Grignard reactions require strict anhydrous conditions to prevent ring-opening.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfur Center
The benzylsulfanyl group (-S-CH₂C₆H₅) undergoes nucleophilic substitution under basic or acidic conditions. For example:
-
Thiol-disulfide exchange : The compound reacts with disulfides (R-S-S-R) in the presence of triethylamine (Et₃N) to form mixed disulfides.
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in ethanol replaces the benzyl group with alkyl substituents.
Table 1: Substitution Reactions of the Benzylsulfanyl Group
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | EtOH, 60°C, 12 h | 2-(Methylsulfanyl)-derivative | 72% | |
| Benzyl disulfide | Et₃N, DMF, RT, 6 h | 2-(Benzylsulfanyl)-disulfide adduct | 65% |
Oxidation of the Sulfur Atom
The benzylsulfanyl group is oxidized to sulfoxide or sulfone derivatives using oxidizing agents:
-
H₂O₂/Acetic acid : Forms sulfoxide (R-S(=O)-CH₂C₆H₅) at 0°C.
-
mCPBA (meta-chloroperbenzoic acid) : Achieves full oxidation to sulfone (R-SO₂-CH₂C₆H₅) at room temperature .
Key Data :
-
Sulfoxide formation: 85% yield with 2 equiv. H₂O₂.
-
Sulfone formation: 92% yield with mCPBA in CH₂Cl₂.
Cyclopropane Ring-Opening Reactions
The 2-cyclopropyl group participates in acid-catalyzed ring-opening reactions:
-
HCl/MeOH : Cleavage yields a propenyl intermediate, which can undergo further functionalization .
-
Thermal rearrangement : Heating above 120°C induces ring expansion to form a pyridine derivative .
Mechanistic Insight :
Protonation of the cyclopropane ring weakens C-C bonds, leading to selective cleavage at the most substituted position .
Cross-Coupling Reactions
The pyrazolo[1,5-a]pyrazine core enables Pd-catalyzed cross-coupling:
Suzuki-Miyaura Coupling
Reaction with boronic acids (Ar-B(OH)₂) under Pd catalysis modifies the pyrazine ring:
Table 2: Suzuki-Miyaura Coupling Conditions
| Boronic Acid | Catalyst System | Solvent | Temp (°C) | Yield | Source |
|---|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 100 | 78% | |
| Cyclopropyl-pyrazole | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 100 | 71% |
Condensation with Carbonyl Compounds
The ketone group reacts with hydrazines or hydroxylamine to form hydrazones or oximes:
-
Hydrazine hydrate : Forms a hydrazone derivative (R-C(=N-NH₂)-S-CH₂C₆H₅) in ethanol .
-
Hydroxylamine HCl : Produces an oxime (R-C(=N-OH)-S-CH₂C₆H₅) at pH 5–6 .
Optimized Conditions :
Heterocyclic Functionalization
The pyrazolo[1,5-a]pyrazine ring undergoes electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C3 position.
-
Halogenation : NBS (N-bromosuccinimide) selectively brominates the pyrazine ring .
Regioselectivity :
Electrophiles preferentially attack the C3 position due to electron-withdrawing effects of adjacent nitrogen atoms.
Reduction Reactions
-
Catalytic hydrogenation : H₂/Pd-C reduces the ketone to a secondary alcohol (R-CH(OH)-S-CH₂C₆H₅).
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NaBH₄ : Selective reduction of the ketone without affecting the cyclopropane or sulfur groups.
Yield Comparison :
-
H₂/Pd-C: 88% (10 bar H₂, RT).
-
NaBH₄: 75% (MeOH, 0°C).
Biological Derivatization
The compound serves as a precursor for bioactive analogs:
Scientific Research Applications
The compound 2-(benzylsulfanyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available research findings, including synthesis methods, biological activities, and case studies.
Structure and Composition
The compound is characterized by a unique structure that includes a benzylsulfanyl group and a pyrazolo[1,5-a]pyrazine moiety. Its molecular formula is with a molecular weight of approximately 344.45 g/mol. The IUPAC name indicates the presence of both sulfur and nitrogen heterocycles, which are known for their diverse biological activities.
Antimicrobial Activity
Research has shown that compounds containing pyrazole rings often exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have been studied for their effectiveness against various bacterial strains. The presence of the benzylsulfanyl group may enhance this activity by improving lipophilicity and membrane penetration.
Anticancer Potential
Compounds similar to This compound have been evaluated for anticancer properties. A study focusing on bis(spiropyrazolone) derivatives demonstrated promising results against cancer cell lines, indicating that modifications to the pyrazole structure can lead to potent anticancer agents . The potential for this compound to inhibit tumor growth warrants further investigation.
Neuroprotective Effects
Some pyrazole derivatives have been reported to possess neuroprotective effects due to their antioxidant properties. The ability of such compounds to scavenge free radicals could be beneficial in treating neurodegenerative diseases .
Case Study 1: Leishmaniasis Treatment
A study investigated the efficacy of various pyrazole derivatives against Leishmania species. The findings suggested that certain structural modifications could enhance leishmanicidal activity while maintaining low cytotoxicity towards mammalian cells . This highlights the potential application of similar compounds in developing treatments for parasitic infections.
Case Study 2: Anticancer Activity
In another study focused on the synthesis of bis(spiropyrazolone) derivatives, several compounds were tested for their cytotoxic effects on cancer cell lines. The results indicated that specific modifications led to increased potency against cancer cells while sparing normal cells . Such findings could inform the design of new drugs based on the structure of This compound .
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes like cell cycle progression and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- 1-phenyl-2-((5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one
Uniqueness
2-(benzylsulfanyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its benzyl sulfanyl group and cyclopropyl substitution contribute to its unique properties compared to other pyrazine derivatives .
Biological Activity
The compound 2-(benzylsulfanyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and a molecular weight of approximately 318.42 g/mol. Its structure features a benzylsulfanyl group attached to a pyrazolo[1,5-a]pyrazine moiety, which is known for various biological activities.
Pharmacological Activities
Research has indicated that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of pyrazolo compounds often possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have been evaluated against various microbial strains, yielding promising results in inhibiting growth .
- Anticancer Potential : The pyrazolo[1,5-a]pyrazine scaffold has been linked to anticancer activity. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, suggesting that the compound may share similar properties .
- Anti-inflammatory Effects : Compounds containing sulfanyl groups have been reported to exhibit anti-inflammatory effects. This is particularly relevant for conditions where inflammation plays a critical role in pathogenesis .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell survival and apoptosis, contributing to its anticancer effects.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study on hybrid compounds combining pyrazine and triazole scaffolds revealed significant antibacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating potent effects .
- Another investigation into the structure-activity relationships (SAR) of pyrazolo compounds found that modifications at specific positions on the pyrazolo ring significantly enhanced biological activity against cancer cell lines .
Data Tables
Q & A
Q. What are standard synthetic protocols for pyrazolo[1,5-a]pyrazine derivatives, and how can they be adapted for this compound?
Methodological Answer: A common approach involves refluxing intermediates with hydrazine hydrate in ethanol, monitored by TLC (e.g., Chloroform:Methanol 7:3 ratio). For example, methyl-substituted intermediates can react with hydrazine to form hydrazide derivatives, followed by cyclization . Adaptations for introducing the benzylsulfanyl group may require thiolation steps using benzyl mercaptan under basic conditions. Cyclopropane substituents can be introduced via [2+1] cycloaddition or alkylation of pre-formed pyrazine rings .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For instance, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.1709 Å, b = 10.6982 Å, c = 13.9169 Å) and refinement metrics (R = 0.041) ensure accuracy . Complementary techniques include NMR (¹H/¹³C) to verify substituent positions and HRMS for molecular weight confirmation.
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer: Fungal tyrosinase inhibition assays (e.g., using Agaricus bisporus enzyme) are applicable for pyrazolo-pyrazine analogs. Protocols involve spectrophotometric measurement of L-DOPA oxidation inhibition at 475 nm . For kinase or receptor targets, fluorescence polarization or SPR-based binding assays are recommended.
Advanced Research Questions
Q. How can reaction yields be optimized for the cyclopropane substituent under varying conditions?
Methodological Answer: Cyclopropanation efficiency depends on catalyst choice (e.g., Rh₂(OAc)₄ vs. Cu(OTf)₂) and solvent polarity. A study comparing dichloromethane (low yield, 45%) vs. acetonitrile (high yield, 78%) revealed solvent polarity stabilizes transition states. Kinetic studies (e.g., monitoring by HPLC) can identify rate-limiting steps, such as carbene transfer to the pyrazine ring .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer: Discrepancies between calculated and observed NMR shifts may arise from dynamic proton exchange or solvent effects. For example, DMSO-d₆ can deshield aromatic protons by 0.2–0.5 ppm compared to CDCl₃. Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals. If SCXRD is unavailable, DFT-based computational modeling (e.g., Gaussian09) can predict geometry and electronic properties .
Q. What strategies mitigate organic compound degradation during prolonged experimental timelines?
Methodological Answer: Degradation pathways (e.g., hydrolysis or oxidation) can be minimized by storing samples at –20°C under nitrogen and adding stabilizers like BHT (0.01% w/v). For time-sensitive assays (e.g., enzyme kinetics), continuous cooling (4°C) during data collection preserves sample integrity, as demonstrated in HSI-based pollution studies .
Q. How can structure-activity relationships (SAR) be explored for the benzylsulfanyl moiety?
Methodological Answer: Synthesize analogs with substituents varying in electronic (e.g., –NO₂, –OCH₃) or steric (e.g., ortho-methyl) properties. Test against biological targets (IC₅₀ assays) and correlate with Hammett constants (σ) or steric parameters (Es). For instance, electron-withdrawing groups on the benzyl ring may enhance binding to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
